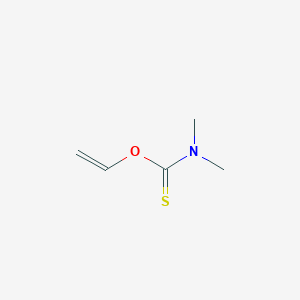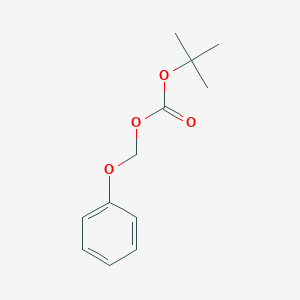![molecular formula C18H38O5Si B15174111 Tri-tert-butoxy{3-[(oxiran-2-yl)methoxy]propyl}silane CAS No. 921605-22-3](/img/structure/B15174111.png)
Tri-tert-butoxy{3-[(oxiran-2-yl)methoxy]propyl}silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tri-tert-butoxy{3-[(oxiran-2-yl)methoxy]propyl}silane is a silicon-based compound that features an oxirane (epoxide) group and a propyl chain. This compound is known for its versatility in various chemical reactions and applications, particularly in the field of materials science and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tri-tert-butoxy{3-[(oxiran-2-yl)methoxy]propyl}silane typically involves the reaction of an epoxide-containing compound with a silane precursor. One common method is the reaction of glycidol with tri-tert-butoxysilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as high-pressure reactors and automated control systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Tri-tert-butoxy{3-[(oxiran-2-yl)methoxy]propyl}silane undergoes various types of chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxygenated products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The silane group can undergo substitution reactions with nucleophiles, leading to the formation of new silicon-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the silane group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide group typically yields diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of silicon-containing derivatives.
Aplicaciones Científicas De Investigación
Tri-tert-butoxy{3-[(oxiran-2-yl)methoxy]propyl}silane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of functionalized silanes.
Biology: Employed in the modification of biomolecules and surfaces for biological assays and diagnostics.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Tri-tert-butoxy{3-[(oxiran-2-yl)methoxy]propyl}silane involves its ability to undergo various chemical transformations. The epoxide group is highly reactive and can participate in ring-opening reactions, while the silane group can form strong bonds with other silicon or carbon atoms. These properties enable the compound to interact with a wide range of molecular targets and pathways, making it a valuable tool in both research and industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
Trimethoxy[3-(oxiran-2-ylmethoxy)propyl]silane: A similar compound with methoxy groups instead of tert-butoxy groups.
Glycidoxypropyltrimethoxysilane: Another related compound with glycidoxy and trimethoxy groups.
Uniqueness
Tri-tert-butoxy{3-[(oxiran-2-yl)methoxy]propyl}silane is unique due to the presence of tert-butoxy groups, which provide steric hindrance and can influence the reactivity and stability of the compound. This makes it particularly useful in applications where controlled reactivity and stability are desired.
Propiedades
Número CAS |
921605-22-3 |
|---|---|
Fórmula molecular |
C18H38O5Si |
Peso molecular |
362.6 g/mol |
Nombre IUPAC |
tris[(2-methylpropan-2-yl)oxy]-[3-(oxiran-2-ylmethoxy)propyl]silane |
InChI |
InChI=1S/C18H38O5Si/c1-16(2,3)21-24(22-17(4,5)6,23-18(7,8)9)12-10-11-19-13-15-14-20-15/h15H,10-14H2,1-9H3 |
Clave InChI |
WUSDGIZCXCUHAI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)O[Si](CCCOCC1CO1)(OC(C)(C)C)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-bromo-4-methoxyphenyl)-5-(4-methylphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15174033.png)

![(10S,11R,15S,16R)-13-naphthalen-1-yl-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B15174053.png)
![Propanoic acid, 2-[[(8E)-5,6,7,10-tetrahydro-8-Methyl-10-oxodibenz[b,j]oxacycloundecin-3-yl]oxy]-, Methyl ester, (2S)-](/img/structure/B15174054.png)
![1-Naphthaleneethanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-](/img/structure/B15174059.png)
![BenzaMide, 2-broMo-5-[[(2,2-diMethyl-1-oxopropyl)aMino]Methyl]-N-1H-iMidazol-2-yl-](/img/structure/B15174065.png)
![3-Cyclopentyl-N-[(2S)-1,3-dihydroxynonan-2-yl]propanamide](/img/structure/B15174072.png)
![[1-(Ethylamino)cyclobutyl]methanol](/img/structure/B15174087.png)



![6-Chloro-5-[4-(trifluoromethyl)anilino]-1H-indazole-4,7-dione](/img/structure/B15174106.png)

![tert-Butyl 2-(4-fluorophenyl)-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B15174117.png)
